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molecular formula C19H16N2O4S B8777405 N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE

N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE

Cat. No. B8777405
M. Wt: 368.4 g/mol
InChI Key: ZCACRZDNGHLUDG-UHFFFAOYSA-N
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Patent
US06515179B2

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.52 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (401.6 mg) in dry dioxane (3 ml) at room temperature in an argon atmosphere, followed by stirring for 23 hours at room temperature. The reaction solvents were removed by evaporation under reduced pressure, and water (10 ml), 2 N sulfuric acid (1.5 ml) and ether (15 ml) were added to the resulting concentrate, followed by extraction and solution separation. The organic layer was extracted again with water (5 ml). To the resulting aqueous layer, 5 N sodium hydroxide (1 ml) was added, and extraction was conducted twice with ether (13 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (205.2 mg; yield: quantitative).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
401.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO.[N+](C1C=CC=CC=1S([NH:18][CH:19]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=O)=O)([O-])=O>O1CCOCC1>[CH:19]([NH2:18])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
401.6 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 23 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvents were removed by evaporation under reduced pressure, and water (10 ml), 2 N sulfuric acid (1.5 ml) and ether (15 ml)
ADDITION
Type
ADDITION
Details
were added to the resulting
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction and solution separation
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted again with water (5 ml)
ADDITION
Type
ADDITION
Details
To the resulting aqueous layer, 5 N sodium hydroxide (1 ml) was added
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate, filtration, concentration
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 205.2 mg
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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